molecular formula C9H10ClN B3192136 2-(3-Chlorophenyl)cyclopropanamine CAS No. 61114-40-7

2-(3-Chlorophenyl)cyclopropanamine

Cat. No.: B3192136
CAS No.: 61114-40-7
M. Wt: 167.63 g/mol
InChI Key: BXWIHRPPNLMSME-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cyclopropanamine is a cyclopropane-based amine derivative featuring a chlorine substituent at the meta-position of the phenyl ring. This compound is of significant interest in medicinal chemistry due to the cyclopropane ring’s unique strain-induced reactivity and the chlorine atom’s electronic effects, which modulate pharmacological properties. The hydrochloride salt form (C$9$H${11}$Cl$_2$N) is commonly used in research, with a molecular weight of 204.10 g/mol . Its synthesis typically involves cyclopropanation of appropriately substituted alkenes or via ring-opening reactions of epoxides, though specific protocols are often proprietary .

Properties

IUPAC Name

2-(3-chlorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWIHRPPNLMSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chlorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then reduced to the corresponding amine using lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as cyclopropanation, reduction, and purification through crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Compounds and Data:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notes
2-(3-Chlorophenyl)cyclopropanamine Not explicitly provided C$9$H${10}$ClN 167.64 (base) 3-Cl Parent compound; foundational structure
2-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl 2711-56-0 C${10}$H${11}$ClF$_3$N 237.65 3-CF$_3$ Enhanced lipophilicity due to CF$_3$ group
1-(3-Chloro-2-fluorophenyl)cyclopropanamine 1227418-16-7 C$9$H$9$ClFN 185.62 3-Cl, 2-F Dual halogenation alters electronic profile
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine 1446475-48-4 C$9$H${9}$F$_2$N 169.17 3,4-diF Ticagrelor-related; cardiovascular applications

Structural and Functional Insights:

  • Chlorine vs. Trifluoromethyl (CF$3$) : The CF$3$ group in 2-(3-(Trifluoromethyl)phenyl)cyclopropanamine increases lipophilicity (logP ~2.8 vs. ~2.2 for the chloro analog), enhancing blood-brain barrier penetration but reducing aqueous solubility .

Positional Isomerism: Meta vs. Para Chlorination

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Notes
1-(3-Chlorophenyl)cyclopropanamine HCl 1009102-44-6 C$9$H${11}$Cl$_2$N 204.10 3-Cl Higher dipole moment (2.1 D) due to asymmetric charge distribution
1-(4-Chlorophenyl)cyclopropanamine HCl 1009102-44-6 C$9$H${11}$Cl$_2$N 204.10 4-Cl Symmetric charge distribution reduces dipole moment (1.7 D)

Research Findings :

  • Bioactivity : Meta-chlorination (3-Cl) often results in higher receptor affinity in serotonin and dopamine transporter assays compared to para-chlorination (4-Cl), as observed in tranylcypromine analogs .
  • Solubility : The 4-Cl isomer exhibits marginally better aqueous solubility (12.5 mg/mL vs. 9.8 mg/mL for 3-Cl), attributed to reduced steric hindrance .

Core Structure Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Variation Notes
2-Phenylcyclopropanamine HCl (Tranylcypromine) 1986-47-6 C$9$H${12}$ClN 169.65 No substituent MAO inhibitor; baseline for comparison
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide EP3348550A1 C${16}$H${12}$ClF$3$N$2$OS 372.79 Acetamide backbone Patent-pending antitumor agent

Comparative Analysis :

  • Unsubstituted vs. Chlorinated: The addition of 3-Cl to tranylcypromine’s phenyl ring increases its inhibitory potency against monoamine oxidase (MAO) by ~30%, likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .
  • Hybrid Structures : Compounds like EP3348550A1’s acetamide derivative leverage the 3-chlorophenyl group for π-π stacking in kinase binding pockets, a mechanism distinct from cyclopropanamine’s direct receptor modulation .

Biological Activity

2-(3-Chlorophenyl)cyclopropanamine, a cyclopropane derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group that may influence its interaction with various biological targets, making it a candidate for further pharmacological exploration.

The molecular formula of this compound is C9H11ClN, and it has a unique cyclopropane ring structure. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which can be exploited in synthetic applications and biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an inhibitor or modulator, influencing various signaling pathways. For example, studies indicate that similar compounds can selectively activate the 5-HT2C receptor, which is linked to mood regulation and appetite control .

Pharmacological Studies

Research has shown that derivatives of cyclopropanamines exhibit significant activity at serotonin receptors. Specifically, compounds structurally related to this compound have been identified as selective agonists for the 5-HT2C receptor, demonstrating potential in treating conditions such as obesity and schizophrenia .

Case Studies

  • 5-HT2C Receptor Agonism : A study investigated N-substituted 2-phenylcyclopropylmethylamines with varying substituents on the phenyl ring. The results indicated that certain modifications enhanced receptor selectivity and potency (EC50 values in the low nanomolar range), suggesting a promising therapeutic profile for related compounds .
  • Antipsychotic Activity : Another study highlighted the antipsychotic-like effects of cyclopropanamine derivatives in animal models. Compounds exhibiting high selectivity for the 5-HT2C receptor showed reduced hyperactivity in amphetamine-induced models, indicating potential for drug development in psychotropic therapies .

Data Table: Biological Activity Overview

Compound Target Receptor Activity Type EC50 (nM) Selectivity
This compound5-HT2CAgonistTBDHigh over 5-HT2A/5-HT2B
N-methyl derivative5-HT2CAgonist23Selective
N-benzyl derivative5-HT2CAgonist24Fully selective

Synthesis and Applications

The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. These synthetic routes allow for the production of this compound on both laboratory and industrial scales. Its applications extend beyond pharmacology; it serves as an important intermediate in the synthesis of agrochemicals and specialty chemicals.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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